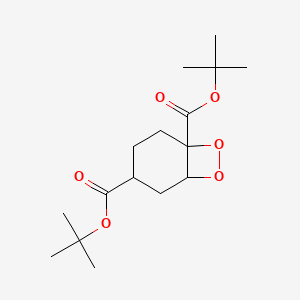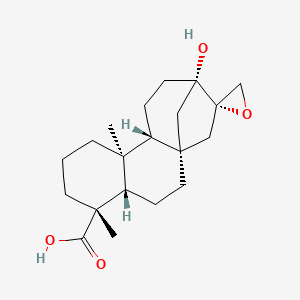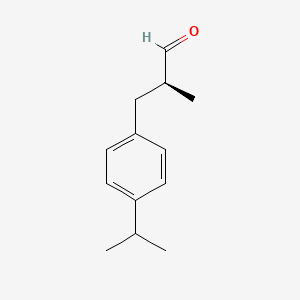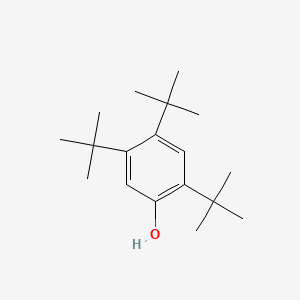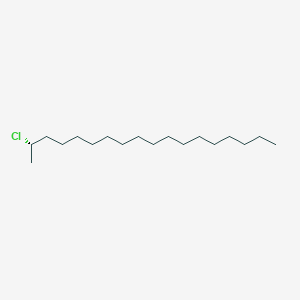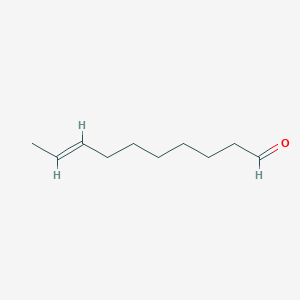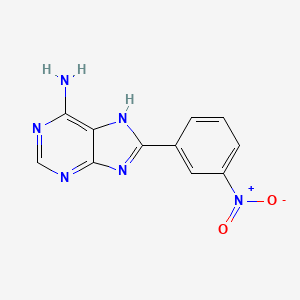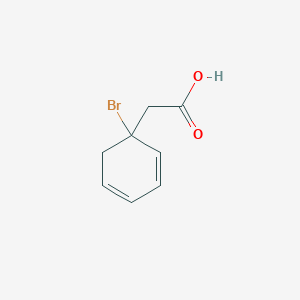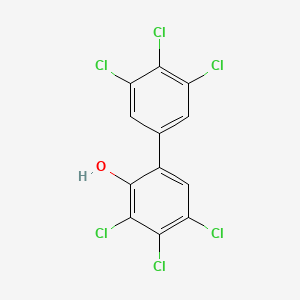
(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6 and a molecular weight of 360.878 g/mol . This compound is also known by other names such as 3,3’,4,4’,5,5’-Hexachlorobiphenyl and PCB 169 . It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications.
Preparation Methods
The synthesis of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- typically involves the chlorination of biphenyl. The reaction conditions for this process include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired hexachlorinated product.
Chemical Reactions Analysis
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of chlorinated benzoic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The reduction process leads to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with this compound, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: This compound is studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on wildlife and human health.
Medicine: Research is conducted to understand the toxicological effects of this compound and its potential role in causing diseases such as cancer.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes that encode for enzymes such as cytochrome P450s. These enzymes are responsible for the metabolism and detoxification of xenobiotics .
Comparison with Similar Compounds
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- can be compared with other similar compounds in the PCB family, such as:
3,3’,4,4’,5-Pentachlorobiphenyl: This compound has one less chlorine atom and exhibits similar but less pronounced biological and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: This isomer has the same number of chlorine atoms but in different positions, leading to different chemical reactivity and biological effects.
3,3’,4,4’-Tetrachlorobiphenyl: With two fewer chlorine atoms, this compound is less toxic and has different environmental persistence compared to (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro-.
The uniqueness of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- lies in its specific chlorination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Properties
CAS No. |
63527-88-8 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,3,4-trichloro-6-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-4(2-7(14)9(6)16)5-3-8(15)10(17)11(18)12(5)19/h1-3,19H |
InChI Key |
SASAWKFCSDRAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)



